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Compound of Interest

Compound Name: SU11274

Cat. No.: B1681149 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on understanding and mitigating the potential off-target effects of

SU11274, a potent inhibitor of the c-Met receptor tyrosine kinase.

Frequently Asked Questions (FAQs)
Q1: How selective is SU11274 for c-Met?

SU11274 is a highly selective inhibitor of c-Met. In cell-free assays, it inhibits c-Met with an

IC50 of approximately 10 nM.[1] Its selectivity for c-Met is significantly higher compared to

other tyrosine kinases. For instance, it exhibits over 50-fold selectivity for Met versus Flk and

more than 500-fold selectivity against kinases such as FGFR-1, c-src, PDGFbR, and EGFR.[1]

SU11274 has been shown to have no significant effects on PGDFRβ, EGFR, or Tie2 at

concentrations effective for c-Met inhibition.[1]

Q2: What are the known off-target kinases inhibited by SU11274?

While comprehensive kinase profiling data (e.g., a full KinomeScan) for SU11274 is not readily

available in the public domain, existing data indicates high selectivity. The primary known off-

target interactions are with kinases that share structural homology with c-Met. It is crucial for

researchers to empirically determine the effects of SU11274 on other kinases of interest within

their specific experimental system.

Q3: What are the potential cellular off-target effects of SU11274?
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Beyond direct kinase inhibition, SU11274 can induce several cellular effects that may be

independent of its action on c-Met. These include:

Induction of apoptosis and cell cycle arrest: SU11274 can induce caspase-dependent

apoptosis and cause a G1 cell cycle arrest.[1] While these effects are often linked to the

inhibition of c-Met signaling in cancer cells, the possibility of off-target contributions cannot

be entirely ruled out.

Modulation of the PI3K/AKT pathway: SU11274 has been observed to inhibit the

phosphorylation of key regulators of the PI3K pathway, such as AKT, FKHR, and GSK3β.[1]

This is generally considered a downstream consequence of c-Met inhibition, but direct off-

target effects on upstream regulators should be considered.

Subcellular Accumulation: Studies have shown that SU11274 can accumulate in the

endoplasmic reticulum (ER), which may lead to ER stress and other cellular responses

independent of its kinase inhibitory activity.

Q4: Are there any known toxicities associated with SU11274?

Detailed preclinical toxicology reports for SU11274 are not extensively published. As with any

small molecule inhibitor, high concentrations may lead to non-specific cellular toxicity.

Researchers should always perform dose-response experiments to determine the optimal

concentration that inhibits c-Met without causing general cytotoxicity in their model system.
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Observed Issue
Potential Cause (Off-Target

Related)
Recommended Action

Unexpected changes in cell

phenotype (e.g., morphology,

adhesion) not consistent with

c-Met inhibition.

Inhibition of other kinases

involved in cytoskeletal

organization or cell adhesion.

1. Perform a literature search

for known roles of c-Met in the

observed phenotype in your

cell type. 2. Use a structurally

distinct c-Met inhibitor as a

control to see if the phenotype

is recapitulated. 3. Consider

performing a rescue

experiment by overexpressing

a constitutively active form of a

suspected off-target kinase.

Cell death observed at

concentrations expected to be

specific for c-Met.

1. Inhibition of pro-survival

kinases other than c-Met. 2.

Induction of apoptosis through

off-target pathways. 3. General

cellular toxicity due to high

local concentrations or off-

target accumulation.

1. Carefully titrate the

SU11274 concentration to find

the minimal effective dose for

c-Met inhibition. 2. Use a

positive control for apoptosis to

compare the mechanism of cell

death. 3. Employ a secondary,

structurally unrelated c-Met

inhibitor to confirm the on-

target nature of the cytotoxicity.

Alterations in signaling

pathways not known to be

downstream of c-Met.

Off-target inhibition or

activation of kinases in other

signaling cascades.

1. Perform a phospho-kinase

array to identify unexpectedly

altered signaling pathways. 2.

Validate any findings from the

array by Western blotting for

specific phosphorylated

proteins. 3. Consult kinase

inhibitor databases for

potential off-targets of

SU11274 and cross-reference

with your findings.
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Data Presentation
Table 1: Selectivity Profile of SU11274 Against a Panel of Tyrosine Kinases

Kinase
Selectivity vs. c-
Met

IC50 (nM) Reference

c-Met - 10 [1]

Flk >50-fold >500 [1]

FGFR-1 >500-fold >5000 [1]

c-src >500-fold >5000 [1]

PDGFbR >500-fold >5000 [1]

EGFR
No effect at effective

c-Met concentrations
Not Reported [1]

Tie2
No effect at effective

c-Met concentrations
Not Reported [1]

Experimental Protocols
Protocol 1: Determining the On-Target IC50 of SU11274 for c-Met Inhibition in Cells

Cell Culture: Plate cells of interest at a suitable density and allow them to adhere overnight.

Serum Starvation: The following day, replace the growth medium with a low-serum or serum-

free medium and incubate for 4-6 hours.

Inhibitor Treatment: Prepare a serial dilution of SU11274 (e.g., ranging from 1 nM to 10 µM).

Pre-treat the cells with the different concentrations of SU11274 for 1-2 hours.

Ligand Stimulation: Stimulate the cells with an appropriate concentration of Hepatocyte

Growth Factor (HGF) for 10-15 minutes to induce c-Met phosphorylation. Include a non-

stimulated control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer

containing protease and phosphatase inhibitors.

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and

probe with antibodies against phospho-c-Met (p-c-Met) and total c-Met.

Densitometry and IC50 Calculation: Quantify the band intensities for p-c-Met and total c-Met.

Normalize the p-c-Met signal to the total c-Met signal for each concentration. Plot the

normalized p-c-Met signal against the logarithm of the SU11274 concentration and fit a

dose-response curve to determine the IC50 value.
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Caption: On-target and potential off-target signaling of SU11274.
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Caption: Workflow for troubleshooting potential off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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